molecular formula C18H22N2O2S B2891719 4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313500-03-7

4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Katalognummer B2891719
CAS-Nummer: 313500-03-7
Molekulargewicht: 330.45
InChI-Schlüssel: DDCQWZHSBPDCGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the linear formula C14H14N2OS . It has a molecular weight of 258.344 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The compound “4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” has a molecular weight of 258.344 . Unfortunately, no other specific physical or chemical properties of this compound are available.

Wissenschaftliche Forschungsanwendungen

Modulation of σ-Receptors

This compound has been identified as a modulator of σ-receptors . σ-Receptors are involved in several biological processes and have been implicated in the pathophysiology of diseases like schizophrenia, depression, and cancer. Modulating these receptors can lead to new therapeutic strategies for treating these conditions.

Inhibition of β-Secretase-1 (BACE-1)

BACE-1 is an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1, like this compound, are being researched for their potential to slow down or prevent the progression of Alzheimer’s disease .

Cytochrome Cyp8b1 Inhibition

The compound has shown activity as an inhibitor of cytochrome Cyp8b1 . This enzyme is involved in the synthesis of bile acids. Inhibiting Cyp8b1 can be beneficial in treating disorders related to bile acid synthesis, such as cholesterol gallstone disease.

Antiviral Activity

Research has indicated that this compound possesses antiviral properties . It has been used in the treatment of viral infections like herpes and viral hepatitis B, showcasing its potential as an antiviral agent.

Antitumor Activity

The compound has also exhibited antitumor activity . Its ability to inhibit cell proliferation makes it a candidate for cancer therapy research, where it could be used to develop new anticancer drugs.

DNA Gyrase B Inhibition

A study has reported the use of derivatives of this compound as inhibitors of bacterial DNA gyrase B (GyrB) . GyrB is essential for bacterial DNA replication, and its inhibition can lead to the development of new antibacterial agents, particularly against drug-resistant strains.

Pharmaceutical Intermediate

It serves as an active pharmaceutical intermediate . This role is crucial in the synthesis of various pharmaceutical agents, indicating its importance in drug development and synthesis.

Schiff Base Formation

The compound is involved in the formation of potentially tridentate Schiff bases . These bases can form complexes with metals like copper, which have applications in catalysis and material science.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Eigenschaften

IUPAC Name

4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-2-3-12-22-14-10-8-13(9-11-14)17(21)20-18-19-15-6-4-5-7-16(15)23-18/h8-11H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQWZHSBPDCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.